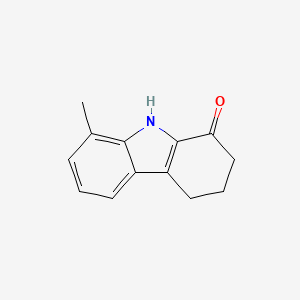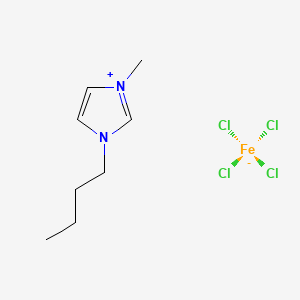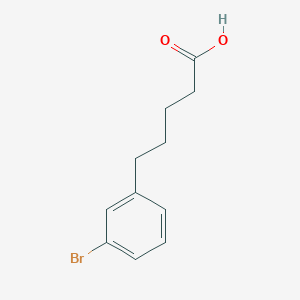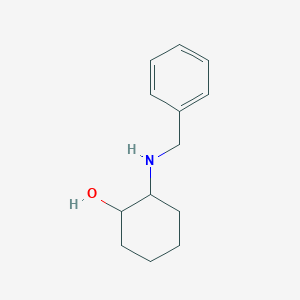
8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a chemical compound with the molecular formula C13H13NO . It has an average mass of 199.248 Da and a monoisotopic mass of 199.099716 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one include a log octanol-water partition coefficient (Log Kow) of 3.21, a boiling point of 366.43°C, and a melting point of 130.56°C .科学的研究の応用
Chemical Synthesis
The compound “8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one” can be obtained from its precursor "8-methyl-2,3,4,9-tetrahydro-1H-carbazole" . This process involves the use of various oxidants and solvents, and the concentration of reactants plays a crucial role in this oxidation process .
Biological Activity
Tetrahydrocarbazole derivatives, including “8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one”, have exhibited a broad spectrum of biological activities. They have shown antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activities .
Functionalization of Tetrahydrocarbazoles
A promising route to the functionalization of position 1 in tetrahydrocarbazoles involves the respective tetrahydrocarbazolones that can be converted under mild conditions into various functionalized tetrahydrocarbazoles .
Crystal Structure Analysis
The crystal structure of “8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one” has been analyzed. The dihedral angle between the benzene ring and the fused pyrrole ring is 0.96 (7)°. The cyclohexenone ring adopts an envelope conformation. Inter-molecular N-H⋯O hydrogen bonds form R (2) (2) (10) ring motifs in the crystal structure .
Antibacterial and Antifungal Properties
The compound “8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one” has shown antibacterial and antiyeast properties. It has also been effective in suppressing the growth of phytopathogenic fungi .
Anticancer Properties
Research has indicated that “8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one” and its derivatives may have potential as novel anti-cancer agents .
特性
IUPAC Name |
8-methyl-2,3,4,9-tetrahydrocarbazol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-8-4-2-5-9-10-6-3-7-11(15)13(10)14-12(8)9/h2,4-5,14H,3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXBAASANSTUBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)C(=O)CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401254509 |
Source


|
| Record name | 2,3,4,9-Tetrahydro-8-methyl-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
CAS RN |
3449-50-1 |
Source


|
| Record name | 2,3,4,9-Tetrahydro-8-methyl-1H-carbazol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3449-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,9-Tetrahydro-8-methyl-1H-carbazol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the key structural features of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one?
A1: 8-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a carbazole derivative with a distinct non-planar structure. [, ] The molecule consists of a benzene ring fused to a pyrrole ring, forming the carbazole core. This core also includes a cyclohexenone ring. Key structural features include:
- Non-planar carbazole unit: The carbazole unit is not perfectly flat. []
- Specific dihedral angles: The pyrrole ring exhibits distinct angles relative to both the benzene and furan rings. []
- Cyclohexenone conformation: The cyclohexenone ring adopts a half-chair conformation. []
- Intermolecular hydrogen bonding: The molecule engages in N—H⋯O hydrogen bonding, leading to the formation of R 2 2(10) ring motifs within the crystal structure. []
Q2: How does the crystal structure of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one influence its potential interactions?
A2: The crystal structure provides insights into potential molecular interactions. The presence of N—H⋯O hydrogen bonds suggests possibilities for interactions with other molecules containing hydrogen bond acceptors or donors. [] These interactions could be crucial for potential biological activity or influence the compound's physical properties. Additionally, the observed C—H⋯π interactions involving the benzene ring highlight potential areas for further intermolecular interactions. [] Understanding these structural characteristics is essential for exploring the compound's potential applications in various fields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1279614.png)




![2-Bromo-6-methylbenzo[d]thiazole](/img/structure/B1279625.png)

![Methyl 2-[(3R)-3-acetylsulfanyl-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B1279633.png)